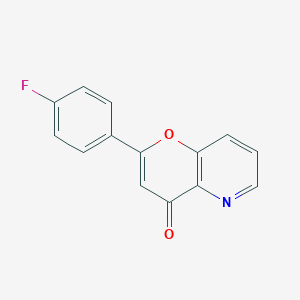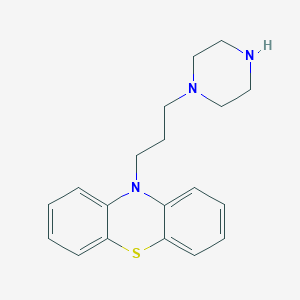
beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl- is a type of carbohydrate commonly known as sucrose. It is a disaccharide composed of glucose and fructose molecules linked together by a glycosidic bond. Sucrose is widely used in the food industry as a sweetener and preservative, but it also has important applications in scientific research.
Mechanism of Action
Sucrose is broken down in the body by the enzyme sucrase into its component glucose and fructose molecules. These molecules are then used as a source of energy for cells. Sucrose also plays a role in the regulation of blood sugar levels by stimulating the release of insulin.
Biochemical and Physiological Effects:
Sucrose has a number of biochemical and physiological effects on the body. It is a source of energy for cells and can help to regulate blood sugar levels. However, excessive consumption of sucrose has been linked to a range of health problems, including obesity, diabetes, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
Sucrose has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also non-toxic and has a low molecular weight, making it easy to work with. However, sucrose can be difficult to dissolve in water, and its concentration can be affected by temperature and pH.
Future Directions
There are a number of future directions for research involving sucrose. One area of interest is the development of new methods for the preservation of cells and tissues using sucrose as a cryoprotectant. Another area of research is the development of new assays for measuring enzyme activity and protein concentration using sucrose as a substrate. Finally, there is ongoing research into the health effects of sucrose consumption and the development of new sweeteners with lower health risks.
Synthesis Methods
Sucrose can be synthesized through the process of photosynthesis by plants. It is also commonly extracted from sugar cane or sugar beets. In the laboratory, sucrose can be synthesized through the reaction of glucose and fructose in the presence of an acid catalyst.
Scientific Research Applications
Sucrose has a wide range of applications in scientific research. It is commonly used as a source of energy for cells in culture, as well as a cryoprotectant for the preservation of cells and tissues. Sucrose is also used in biochemical assays to measure enzyme activity and protein concentration.
properties
CAS RN |
146276-11-1 |
|---|---|
Product Name |
beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl- |
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-4-7(16)10(19)12(3-14,23-4)21-2-5-6(15)8(17)9(18)11(20)22-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11?,12-/m1/s1 |
InChI Key |
VQVUTGNNCTVJST-AGPGFAMGSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
synonyms |
eta-D-fructofuranosyl-(2-6)-beta-D-glucopyranoside fructo-(2-6)-gluco fructofuranosyl-(2-6)-glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



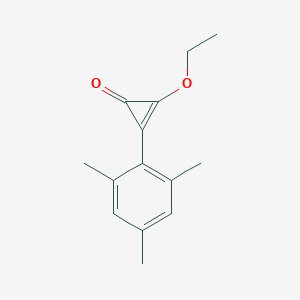
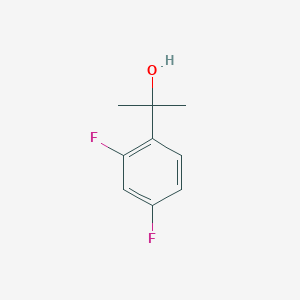

![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)

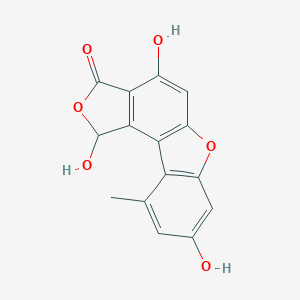
![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)

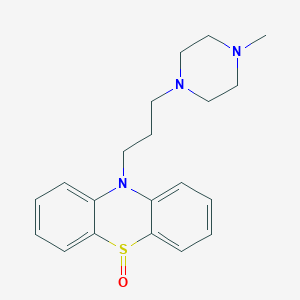

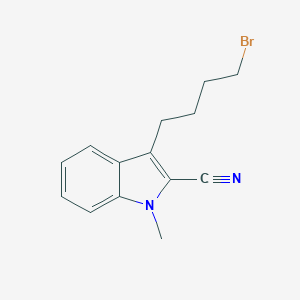
![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
